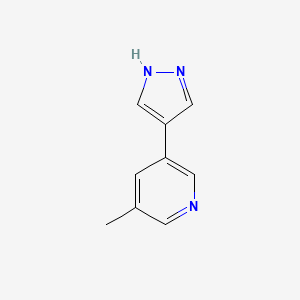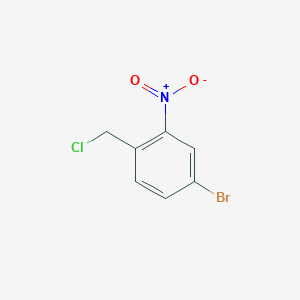
4-Bromo-1-(chloromethyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a chloromethyl group at the 1-position, and a nitro group at the 2-position
Preparation Methods
The synthesis of 4-Bromo-1-(chloromethyl)-2-nitrobenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-bromo-1-chloromethylbenzene, which can be synthesized by the bromination of 1-chloromethylbenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-1-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The bromine atom can be oxidized to form bromine-containing functional groups under specific conditions
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major products formed from these reactions include substituted benzene derivatives, amino-substituted benzene compounds, and oxidized bromine-containing compounds.
Scientific Research Applications
4-Bromo-1-(chloromethyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Bromo-1-(chloromethyl)-2-nitrobenzene and its derivatives depends on the specific application and the target molecule. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and chloromethyl groups can participate in covalent bonding with target molecules .
Comparison with Similar Compounds
4-Bromo-1-(chloromethyl)-2-nitrobenzene can be compared with other similar compounds, such as:
4-Bromo-1-(chloromethyl)-2-aminobenzene: This compound has an amino group instead of a nitro group, leading to different reactivity and applications.
4-Bromo-1-(methyl)-2-nitrobenzene: The absence of the chlorine atom in the methyl group results in different chemical properties and reactivity.
4-Chloro-1-(chloromethyl)-2-nitrobenzene:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of this compound in various fields of research and industry.
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
4-bromo-1-(chloromethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4H2 |
InChI Key |
VOEAXGYLWXWDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


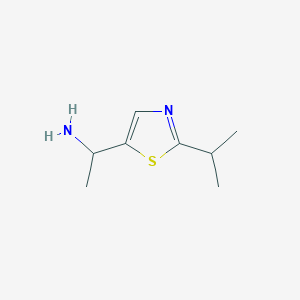
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
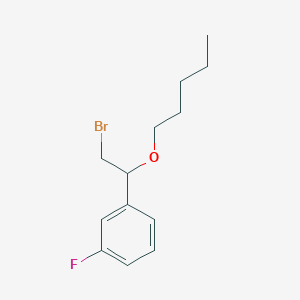
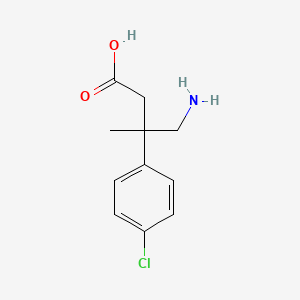


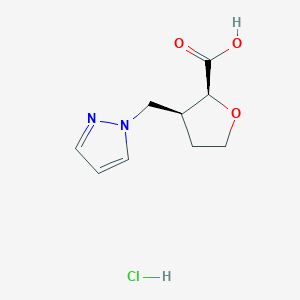
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
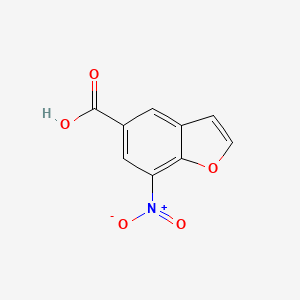
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)

![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
